Lipofundin is classified as a lipid emulsion. It falls under the category of parenteral nutrition products, specifically designed for intravenous administration. The primary components include:
The synthesis of Lipofundin involves emulsifying the lipid components using a method that ensures stability and homogeneity. The process typically includes:
The resulting emulsion appears as a milky-white liquid, which is critical for its acceptance in clinical settings .
The molecular structure of Lipofundin is characterized by its lipid components:
Lipofundin's components can undergo various biochemical reactions once administered:
These reactions highlight the metabolic pathways activated by Lipofundin when infused into patients .
The mechanism of action of Lipofundin involves:
Clinical studies have demonstrated that Lipofundin can effectively raise serum triglyceride levels while providing necessary nutrients without causing significant adverse effects when administered correctly .
Lipofundin exhibits several notable physical and chemical properties:
Lipofundin is primarily used in clinical settings for:
Research has also explored its effects on metabolic parameters and oxidative stress in various animal models, highlighting both its therapeutic benefits and potential side effects .
The core innovation of Lipofundin lies in its balanced 50:50 (w/w) blend of medium-chain triglycerides (MCTs) derived from coconut oil and long-chain triglycerides (LCTs) from refined soya-bean oil. Each 1000 mL contains 100 g MCT and 100 g LCT, providing essential fatty acids: 48–58 g/L linoleic acid (ω-6 PUFA) and 5–11 g/L α-linolenic acid (ω-3 PUFA) [2] [6]. This ratio was strategically optimized to address limitations of first-generation LCT emulsions:
Table 1: Comparative Triglyceride Profiles of Parenteral Emulsions
Emulsion Type | MCT:LCT Ratio | ω-6 PUFA Content | Key Metabolic Attributes |
---|---|---|---|
Lipofundin MCT/LCT | 50:50 | 48–58 g/L | Balanced energy delivery & essential FA supply |
LCT-only (e.g., Intralipid®) | 0:100 | 52–100 g/L | High pro-inflammatory potential |
Structured Triglycerides | Chemically fused MCT/LCT | Variable | Theoretical metabolic advantage |
Fish Oil-containing | Variable + ω-3 PUFAs | Low ω-6, high EPA/DHA | Anti-inflammatory effects |
Lipofundin’s oil-in-water interface is stabilized by egg phospholipids (1.2% w/v) acting as primary emulsifiers. Critical aspects include:
Table 2: Impact of Environmental Stressors on Emulsifier Performance
Parameter | Effect on Phospholipid Layer | Consequence for Emulsion |
---|---|---|
pH < 6.0 | Protonation of phosphate groups → reduced zeta potential | Droplet coalescence risk |
Temperature >45°C | Increased phospholipid mobility → thinner interface | Particle growth acceleration |
High [Ca²⁺] | Ionic bridging between droplets → charge screening | Flocculation potential |
Light exposure | Phospholipid peroxidation → membrane defects | Hydroperoxide generation |
Lipofundin’s clinical safety hinges on maintaining submicron droplets during storage and infusion. Key stability parameters include:
Table 3: Particle Size Distribution Over Storage Period
Time (Months) | Mean Diameter (PCS, nm) | Droplets >1 µm (Microscopy) | Zeta Potential (mV) |
---|---|---|---|
0 | 265 ± 15 | <0.01% | −58 ± 3 |
12 | 278 ± 18 | <0.02% | −52 ± 4 |
24 | 291 ± 22 | <0.03% | −47 ± 4 |
Mechanistically, stability derives from:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: